molecular formula C24H27ClN4O2 B2990622 3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one CAS No. 897734-41-7

3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one

Cat. No.: B2990622
CAS No.: 897734-41-7
M. Wt: 438.96
InChI Key: IJOSRYPNQLHYJV-UHFFFAOYSA-N
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Description

3-((2-chlorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H27ClN4O2 and its molecular weight is 438.96. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Antipsychotic Potential

  • This compound has been investigated for its potential as a dopamine D(4) selective antagonist, primarily for treating schizophrenia. It's believed to avoid the extrapyramidal side effects common with classical antipsychotic agents. Two major metabolic pathways have been identified in rats, monkeys, and humans, involving N-dealkylation and the formation of a novel mercapturic acid adduct (Zhang et al., 2000).

Interaction with CB1 Cannabinoid Receptor

  • The compound has shown potential in interacting with the CB1 cannabinoid receptor, often implicated in neuropsychiatric disorders. Research on its molecular interaction suggests that its N1 aromatic ring dominates the steric binding interaction with the receptor, indicating its potential in therapeutic applications (Shim et al., 2002).

Structural Studies

  • Structural studies on similar compounds have provided insights into their conformational flexibility and potential for forming intramolecular and intermolecular hydrogen bonds. This information is crucial for understanding the molecular basis of their action and designing more effective derivatives (Kuleshova & Khrustalev, 2000).

Antimicrobial Activity

  • Derivatives of this compound have been synthesized and evaluated for antimicrobial activity, showing varying degrees of effectiveness against different strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer Evaluation

  • Research has been conducted on the synthesis and evaluation of this compound and its analogs for anticancer activity. Some derivatives have shown significant activity against various tumor cell lines, indicating potential use in cancer therapy (Bondock & Gieman, 2015).

Anticonvulsant Properties

  • Structural and electronic properties of similar compounds have been analyzed for their potential anticonvulsant effects. The conformational and electronic parameters correlated with their analgesic action, suggesting possible therapeutic applications in neurology (Georges et al., 1989).

Properties

IUPAC Name

3-[(2-chlorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-1-ethyl-4-hydroxy-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2/c1-3-29-17(2)16-20(30)22(24(29)31)23(18-8-4-5-9-19(18)25)28-14-12-27(13-15-28)21-10-6-7-11-26-21/h4-11,16,23,30H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOSRYPNQLHYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=CC=C2Cl)N3CCN(CC3)C4=CC=CC=N4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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